2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
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Overview
Description
2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a benzamide group substituted with two chlorine atoms at the 2 and 4 positions, and an imidazolidinone ring with a trifluoromethyl group and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can be achieved through a multi-step process involving the following key steps:
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Formation of the Imidazolidinone Ring: : The imidazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions. For example, phenylglyoxal can be reacted with urea in the presence of an acid catalyst to form the imidazolidinone ring.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
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Chlorination of the Benzamide: : The benzamide moiety can be chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 2 and 4 positions.
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Coupling Reaction: : The final step involves coupling the chlorinated benzamide with the imidazolidinone intermediate under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring or the imidazolidinone ring. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : Reduction reactions can occur at the carbonyl groups of the imidazolidinone ring. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
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Substitution: : The chlorine atoms on the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group and the imidazolidinone ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-[2,5-dioxo-1-phenylimidazolidin-4-yl]benzamide: Lacks the trifluoromethyl group, which may affect its biological activity.
2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-methylimidazolidin-4-yl]benzamide: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-ethylimidazolidin-4-yl]benzamide: Contains an ethyl group, which may influence its solubility and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide makes it unique compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C17H10Cl2F3N3O3 |
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Molecular Weight |
432.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C17H10Cl2F3N3O3/c18-9-6-7-11(12(19)8-9)13(26)23-16(17(20,21)22)14(27)25(15(28)24-16)10-4-2-1-3-5-10/h1-8H,(H,23,26)(H,24,28) |
InChI Key |
AMMIUNCEJVVHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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